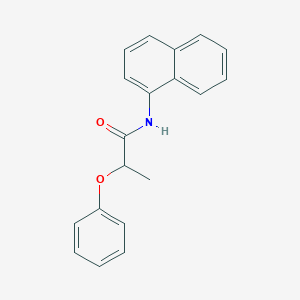

N-(naphthalen-1-yl)-2-phenoxypropanamide

Description

Significance of the Propanamide Moiety in Bioactive Chemical Entities

The propanamide moiety, characterized by a three-carbon chain with an amide group, is a fundamental building block in a multitude of biologically active compounds. Its structural simplicity and versatility allow it to serve as a scaffold for the development of therapeutics targeting a wide array of diseases. The amide bond is a cornerstone of peptide and protein structures, and its presence in small molecules can facilitate interactions with biological targets through hydrogen bonding.

Derivatives of propanamide have demonstrated a broad spectrum of pharmacological activities, including analgesic and anti-inflammatory properties. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) feature a propionic acid moiety, a close structural relative of propanamide. The conversion of the carboxylic acid to a propanamide can alter a molecule's physicochemical properties, such as solubility and cell permeability, which are critical for bioavailability.

Furthermore, the propanamide structure is integral to various classes of compounds, including those with antimicrobial and herbicidal activities. Research has shown that N-(naphthalen-1-yl)propanamide derivatives exhibit notable antimicrobial effects against various bacterial and fungal strains. researchgate.net This highlights the propanamide core's capacity to be chemically modified to generate diverse biological outcomes.

Contextual Role of N-(naphthalen-1-yl)-2-phenoxypropanamide in Contemporary Chemical Research

While specific studies on this compound are not extensively documented in publicly available literature, its structural components suggest several potential areas of interest in contemporary chemical research. The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is a well-established pharmacophore found in numerous FDA-approved drugs. ekb.eg Its large, planar, and lipophilic nature allows for significant van der Waals and π-stacking interactions with biological macromolecules, making it a valuable component in the design of enzyme inhibitors and receptor ligands. ekb.egnih.gov Naphthalene derivatives have been investigated for a wide range of applications, including as anticancer, antiviral, and anti-inflammatory agents. ekb.egijpsjournal.com

The phenoxy group, an oxygen atom bonded to a phenyl ring, is another common feature in bioactive molecules. It can act as a flexible linker and can participate in hydrogen bonding and hydrophobic interactions. The combination of a naphthalene ring and a phenoxy group within the same molecule, connected by a propanamide linker, creates a scaffold with a distinct three-dimensional architecture that could be explored for its ability to interact with specific biological targets.

Given the known herbicidal activity of some propanamide derivatives and the diverse bioactivities of naphthalene compounds, this compound could be a candidate for screening in agrochemical or pharmaceutical discovery programs. One study has noted the potential of a Streptomyces sp. isolate, which produces N-(naphthalene-1-yl) propanamide, to be used as a bioherbicide. researchgate.net

Scope and Research Imperatives for this compound Investigations

The limited availability of data on this compound underscores the need for foundational research to elucidate its chemical and biological properties. The primary research imperatives for this compound would be its synthesis, characterization, and systematic evaluation of its biological activities.

Key Research Areas:

Synthesis and Characterization: The development of an efficient and scalable synthetic route to this compound is the first critical step. Following synthesis, comprehensive structural and spectral analysis using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its identity and understand its three-dimensional conformation. researchgate.netnih.govconicet.gov.ar

Biological Screening: A broad-based biological screening program would be necessary to identify any potential therapeutic or agrochemical applications. This could include assays for:

Antimicrobial Activity: Building on the known antimicrobial properties of related N-(naphthalen-1-yl)propanamide derivatives, testing against a panel of pathogenic bacteria and fungi would be a logical starting point. researchgate.net

Herbicidal Activity: Given the herbicidal potential of related compounds, evaluation against various weed species is warranted. researchgate.netnih.gov

Anticancer Activity: The presence of the naphthalene moiety suggests that testing for cytotoxicity against various cancer cell lines could be fruitful. nih.govijpsjournal.com

Enzyme Inhibition: The compound could be screened against a panel of enzymes, particularly those with large hydrophobic binding pockets where the naphthalene and phenoxy groups could interact.

Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal any promising biological activity, subsequent SAR studies would be crucial. This would involve the synthesis of analogs with modifications to the naphthalene ring, the phenoxy group, and the propanamide linker to understand which structural features are critical for activity and to optimize potency and selectivity.

The following table outlines the key structural components and their potential contributions to the bioactivity of this compound, providing a roadmap for future investigations.

| Structural Moiety | Potential Role in Bioactivity | Relevant Research Context |

| Propanamide Linker | - Provides a flexible scaffold- Potential for hydrogen bonding interactions- Influences physicochemical properties | - Core of many bioactive compounds, including some NSAIDs and antimicrobials. researchgate.netijpsjournal.com |

| Naphthalen-1-yl Group | - Lipophilic interactions- π-stacking with biological targets- Established pharmacophore in numerous drugs | - Found in drugs with anticancer, anti-inflammatory, and antiviral activities. ekb.egnih.govijpsjournal.com |

| Phenoxy Group | - Can act as a linker or a pharmacophore- Participates in hydrogen bonding and hydrophobic interactions | - Common in various bioactive molecules and can influence metabolic stability. |

Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-1-yl-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-14(22-16-10-3-2-4-11-16)19(21)20-18-13-7-9-15-8-5-6-12-17(15)18/h2-14H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKSXVSZRGGRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC2=CC=CC=C21)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Naphthalen 1 Yl 2 Phenoxypropanamide

General Synthetic Routes to N-(naphthalen-1-yl)-2-phenoxypropanamide

The synthesis of the target compound, this compound, is primarily achieved through the formation of an amide bond between 1-naphthylamine (B1663977) and 2-phenoxypropanoic acid. This transformation is a cornerstone of organic synthesis, and various methods have been developed to facilitate this coupling with high efficiency and selectivity.

Amide Coupling Reaction Mechanisms and Optimization

The formation of the amide linkage in this compound involves the activation of the carboxylic acid group of 2-phenoxypropanoic acid to make it susceptible to nucleophilic attack by the amino group of 1-naphthylamine. Several classes of reagents are commonly employed for this purpose, each with its own mechanism and advantages.

Carbodiimide-Mediated Coupling: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then directly react with 1-naphthylamine to form the desired amide. To suppress side reactions, such as the formation of an N-acylurea byproduct, and to improve reaction rates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. These additives react with the O-acylisourea to form an activated ester, which is more stable and less prone to side reactions, and subsequently reacts with the amine.

Phosphonium and Uronium Salt-Based Coupling: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also powerful activating agents. These reagents convert the carboxylic acid into a reactive ester in situ, which then readily undergoes aminolysis. These methods are known for their high coupling efficiencies and are often employed in solid-phase synthesis.

Acid Chloride and Mixed Anhydride (B1165640) Methods: A more traditional approach involves the conversion of 2-phenoxypropanoic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-phenoxypropanoyl chloride is highly reactive and readily couples with 1-naphthylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. nih.gov Similarly, mixed anhydrides, formed by reacting the carboxylic acid with an alkyl chloroformate, can also serve as activated intermediates for the amidation reaction.

The optimization of these coupling reactions typically involves screening different solvents, bases, temperatures, and reaction times to maximize the yield and purity of the final product.

| Coupling Reagent | Additive | Typical Solvent | Advantages | Disadvantages |

| EDC | HOBt or NHS | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Readily available, water-soluble byproducts | Potential for racemization, formation of N-acylurea |

| PyBOP | - | DMF, Acetonitrile (B52724) (ACN) | High coupling efficiency, low racemization | Higher cost, requires anhydrous conditions |

| HBTU | - | DMF | Fast reaction rates, high yields | Can be sensitive to moisture |

| Thionyl Chloride | - | Toluene, Dichloromethane (DCM) | Inexpensive, highly reactive intermediate | Harsh conditions, potential for side reactions |

Precursor Synthesis and Stereochemical Considerations

The synthesis of this compound relies on the availability of its two key precursors: 1-naphthylamine and 2-phenoxypropanoic acid.

1-Naphthylamine: This precursor is commercially available. It can be synthesized from naphthalene (B1677914) through nitration to form 1-nitronaphthalene, followed by reduction of the nitro group.

2-Phenoxypropanoic Acid: This carboxylic acid can be prepared via the Williamson ether synthesis, where sodium phenoxide is reacted with an ester of 2-bromopropanoic acid, followed by hydrolysis of the ester.

A critical aspect of the synthesis is the stereochemistry at the C2 position of the propanamide moiety. Since 2-phenoxypropanoic acid is a chiral molecule, the final product, this compound, can exist as a pair of enantiomers, (R)- and (S)-N-(naphthalen-1-yl)-2-phenoxypropanamide. The stereochemical outcome of the synthesis depends on the stereochemistry of the starting 2-phenoxypropanoic acid. If a racemic mixture of 2-phenoxypropanoic acid is used, a racemic mixture of the final product will be obtained. To obtain an enantiomerically pure product, an enantiomerically pure form of 2-phenoxypropanoic acid must be used. It is crucial to employ coupling conditions that minimize racemization of the chiral center during the activation and coupling steps. researchgate.net

Derivatization Strategies for this compound

Derivatization of the parent compound is a key strategy for exploring its structure-activity relationships (SAR) and for developing analogs with potentially improved properties.

Introduction of Functional Substituents for Structure-Activity Relationship (SAR) Studies

To investigate the SAR of this compound, various functional groups can be introduced at different positions on both the naphthalene and phenoxy rings.

Naphthalene Ring Substitution: The naphthalene ring offers several positions for substitution. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be performed on the naphthalene moiety, although regioselectivity can be a challenge. Alternatively, substituted 1-naphthylamines can be used as starting materials.

Phenoxy Ring Substitution: The phenoxy ring can be readily modified by using substituted phenols in the synthesis of the 2-phenoxypropanoic acid precursor. This allows for the introduction of a wide range of substituents, such as halogens, alkyl, alkoxy, and nitro groups, at the ortho, meta, and para positions.

These modifications can provide valuable insights into how different electronic and steric properties at various positions on the molecule influence its biological activity. researchgate.net

| Position | Substituent Type | Potential Influence on Activity |

| Naphthalene Ring | Electron-donating groups (e.g., -OCH₃, -CH₃) | May enhance binding through electronic effects |

| Naphthalene Ring | Electron-withdrawing groups (e.g., -NO₂, -Cl) | Can alter metabolic stability and electronic interactions |

| Phenoxy Ring (ortho) | Bulky groups | May introduce steric hindrance, affecting conformation |

| Phenoxy Ring (meta) | Hydrogen bond donors/acceptors | Could introduce new interactions with a biological target |

| Phenoxy Ring (para) | Halogens (e.g., -F, -Cl, -Br) | Can modulate lipophilicity and metabolic stability |

Synthesis of Structural Analogs and Isosteres

The synthesis of structural analogs and isosteres involves more significant modifications to the core structure of this compound.

Amide Bond Isosteres: The amide bond can be replaced with other functional groups that mimic its geometry and electronic properties, such as a thioamide, an ester, or a reversed amide.

Naphthalene Ring Isosteres: The naphthalene ring system can be replaced with other bicyclic aromatic systems like quinoline, isoquinoline, or benzofuran (B130515) to explore the impact of heteroatoms and different ring sizes. nih.gov

Phenoxy Linkage Isosteres: The ether linkage in the phenoxy group can be replaced with a thioether, sulfoxide, or sulfone to investigate the role of the oxygen atom.

These structural modifications can lead to the discovery of new compounds with altered pharmacokinetic or pharmacodynamic profiles. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. europeanpharmaceuticalreview.com

Atom Economy: The ideal synthesis would have a high atom economy, meaning that a large proportion of the atoms from the starting materials are incorporated into the final product. Amide coupling reactions, when optimized, can have good atom economy.

Use of Safer Solvents: Traditional solvents like dichloromethane and dimethylformamide are effective but have environmental and health concerns. Green chemistry encourages the use of safer alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water, if the reaction conditions permit. nih.gov

Catalysis: The use of catalytic amounts of reagents is a core principle of green chemistry. Catalytic methods for amide bond formation, which are under continuous development, can reduce the need for stoichiometric activating agents. researchgate.netrsc.org

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Renewable Feedstocks: While not always feasible for complex molecules, exploring the use of precursors derived from renewable resources is a long-term goal of green chemistry.

Spectroscopic and Advanced Analytical Characterization of N Naphthalen 1 Yl 2 Phenoxypropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of N-(naphthalen-1-yl)-2-phenoxypropanamide, providing detailed information about the hydrogen and carbon framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the protons provide a complete picture of the proton environment. The spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) and phenoxy rings, the amide (N-H) proton, and the aliphatic protons of the propanamide backbone. The naphthalene ring protons typically appear as a complex series of multiplets in the downfield region (around 7.4-8.1 ppm). The protons of the phenoxy group resonate in the aromatic region as well, while the amide proton signal is usually a singlet or a doublet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. researchgate.net The spectrum will display signals for the carbonyl carbon of the amide group (typically around 170 ppm), the aromatic carbons of the naphthalene and phenoxy moieties, and the aliphatic carbons of the propanamide chain. researchgate.net The structures of newly synthesized N-(naphthalen-1-yl)propanamide derivatives have been confirmed using ¹H-NMR and ¹³C-NMR spectroscopy. researchgate.net For related naphthalene-containing compounds, detailed NMR assignments have been established through 1D and 2D NMR experiments, which are instrumental in confirming the precise connectivity of atoms. mdpi.comresearchgate.netbohrium.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Show/Hide NMR Data

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Naphthalene-H | ~ 7.40 - 8.10 (m) | - |

| Phenoxy-H | ~ 6.90 - 7.30 (m) | - |

| Amide N-H | ~ 8.50 - 9.50 (s) | - |

| Aliphatic -CH- | ~ 4.80 - 5.00 (q) | ~ 70 - 75 |

| Aliphatic -CH₃ | ~ 1.60 - 1.70 (d) | ~ 18 - 22 |

| Amide C=O | - | ~ 170 - 174 |

| Naphthalene-C | - | ~ 110 - 135 |

| Phenoxy-C | - | ~ 115 - 160 |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis (LC-MS/MS, HRMS, GC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

LC-MS/MS analysis of related N-(naphthalen-1-yl)propanamide derivatives has been successfully used to determine their structures. researchgate.net This technique allows for the separation of the compound from a mixture, followed by ionization and mass analysis. The resulting mass spectrum would show a parent ion peak corresponding to the molecular weight of the compound (C₁₉H₁₇NO₂, exact mass: 291.1259). Subsequent fragmentation (MS/MS) of this parent ion provides structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond, the ether linkage, and fragmentation of the naphthalene ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. mdpi.com This is a critical step in the definitive identification of the compound. For instance, the exact mass of an ion can be determined with high precision, allowing for the unambiguous assignment of its elemental composition. mdpi.comnih.gov

Table 2: Expected Mass Spectrometry Data for this compound

Show/Hide MS Data

| Technique | Expected Observation | Information Gained |

|---|---|---|

| HRMS (ESI+) | [M+H]⁺ ion at m/z 292.1332 | Confirms molecular formula (C₁₉H₁₇NO₂) |

| LC-MS/MS | Parent ion at m/z 292.1; Fragments corresponding to loss of phenoxy group, cleavage of amide bond | Structural confirmation and fragmentation pathway analysis |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within the molecule.

IR spectroscopy is used to detect the characteristic vibrations of the bonds within this compound. The IR spectrum would be expected to show a sharp absorption band for the N-H stretching vibration of the secondary amide around 3300 cm⁻¹. A strong absorption corresponding to the C=O stretching (Amide I band) would be visible around 1650-1680 cm⁻¹. Other significant peaks include those for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1500-1600 cm⁻¹), as well as the C-O-C stretching of the phenoxy ether linkage. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophores. The naphthalene and phenoxy groups are the primary chromophores in this compound. The naphthalene moiety exhibits characteristic strong absorption bands. nih.govscholarsresearchlibrary.comresearchgate.net Typically, naphthalene shows two main absorption bands, a strong one around 220 nm and a series of finer bands around 260-320 nm. researchgate.netnih.gov The presence of the phenoxy and amide groups attached to the naphthalene ring will influence the exact position and intensity of these absorption maxima (λmax). mu-varna.bg

Table 3: Characteristic IR and UV-Vis Data for this compound

Show/Hide Spectroscopic Data

| Spectroscopy | Expected Absorption | Assignment |

|---|---|---|

| IR (cm⁻¹) | ~ 3300 | N-H stretch (amide) |

| IR (cm⁻¹) | ~ 3100-3000 | Aromatic C-H stretch |

| IR (cm⁻¹) | ~ 1670 | C=O stretch (Amide I) |

| IR (cm⁻¹) | ~ 1540 | N-H bend (Amide II) |

| IR (cm⁻¹) | ~ 1240 | Aryl-O-C stretch (ether) |

| UV-Vis (nm) | ~ 220, 280-320 | π→π* transitions (Naphthalene chromophore) |

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound. Reversed-phase HPLC, typically using a C18 stationary phase, is well-suited for this type of moderately polar compound. A mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be employed in either an isocratic or gradient elution mode to achieve separation. nih.gov Detection is commonly performed using a UV detector set to one of the absorption maxima of the naphthalene chromophore. nih.gov This method can effectively separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity assessment. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis without derivatization, GC-MS is a powerful technique for identifying any volatile impurities or residual starting materials from its synthesis. researchgate.net For instance, starting materials like 1-naphthylamine (B1663977) or 2-phenoxypropanoyl chloride could be detected and quantified. Several studies have developed sensitive GC-MS methods for the analysis of naphthalene and its metabolites, which demonstrates the utility of this technique for related compounds. nih.govuzh.ch

Chiral Derivatization and Chromatographic Resolution for Enantiomeric Purity

The this compound molecule contains a stereocenter at the C2 position of the propanamide moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Determining the enantiomeric purity is critical, especially in pharmaceutical contexts.

Chiral chromatography is the most direct method for resolving and quantifying the enantiomers. This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. The different interactions between the enantiomers and the chiral phase allow for their separation into two distinct peaks. The relative area of these peaks can be used to determine the enantiomeric excess (ee) of the sample.

An alternative approach is chiral derivatization. In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques like HPLC or GC. After separation, the identity of each diastereomer can be confirmed, and their relative amounts will reflect the original enantiomeric composition of the sample. The successful incorporation of aromatic groups into amino acid structures while maintaining enantiomeric purity has been validated through such approaches. evitachem.com

Analytical Derivatization for Enhanced Detection Sensitivity

Analytical derivatization is a chemical modification process employed to convert an analyte into a derivative with properties more suitable for a specific analytical method. This technique is often utilized to enhance detection sensitivity, improve chromatographic separation, and increase the volatility of compounds for gas chromatography (GC) analysis. jfda-online.comresearchgate.netmdpi.com While specific derivatization protocols for this compound are not extensively documented in scientific literature, its chemical structure, featuring a secondary amide linkage and a naphthalene ring, allows for the exploration of several established derivatization strategies to improve its detectability in various analytical platforms.

The primary objectives for the derivatization of this compound would be to introduce a functional group that either possesses a strong chromophore for UV-Visible detection, a fluorophore for fluorescence detection, or to increase its volatility and thermal stability for GC-MS analysis. libretexts.orgsci-hub.seresearchgate.net

Potential Derivatization Strategies:

Given the presence of the secondary amide group, derivatization can be challenging as this functional group is generally less reactive than primary amines or carboxylic acids. However, under specific conditions, derivatization can be achieved.

Hydrolysis followed by Derivatization: One potential, albeit indirect, approach involves the hydrolysis of the amide bond to yield 1-naphthylamine and 2-phenoxypropanoic acid. These resulting products, a primary aromatic amine and a carboxylic acid, are readily derivatized using a wide array of reagents.

Derivatization of 1-naphthylamine: The resulting 1-naphthylamine can be derivatized to enhance its detection. Since the naphthalene moiety is inherently fluorescent, derivatization may focus on shifting the excitation or emission wavelengths or increasing the quantum yield. nih.govniscpr.res.innih.gov Reagents such as dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA) are commonly used for primary amines to introduce highly fluorescent tags, which could further enhance detection limits in HPLC with fluorescence detection. nih.govthermofisher.comconicet.gov.ar

Derivatization of 2-phenoxypropanoic acid: The carboxylic acid can be converted into a fluorescent ester or a UV-absorbing derivative. Reagents like 9-anthryldiazomethane (B78999) (ADAM) can be used to form fluorescent esters. thermofisher.com For GC analysis, esterification to form more volatile derivatives, such as methyl esters, is a common strategy. researchgate.net

Direct Derivatization (Hypothetical):

Silylation: For GC analysis, silylation is a common derivatization technique used to increase volatility and thermal stability by replacing active hydrogens. gcms.czthermofisher.com While the secondary amide hydrogen is less reactive than those in alcohols or primary amines, strong silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a catalyst might facilitate the formation of a silyl (B83357) derivative. gcms.cz

Acylation: Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) could potentially occur at the amide nitrogen, introducing a fluorinated group that enhances detectability by electron capture detection (ECD) in GC. jfda-online.comgcms.cz

The choice of derivatization reagent and method would depend on the analytical technique being employed (e.g., HPLC-UV, HPLC-fluorescence, GC-MS) and the specific requirements for sensitivity and selectivity. mdpi.comsci-hub.se

The following interactive data table summarizes potential derivatization strategies for this compound, based on the reactivity of its functional groups or its hydrolysis products.

| Strategy | Target Moiety | Potential Reagent(s) | Derivative Type | Analytical Technique | Principle of Enhanced Detection |

| Hydrolysis & Derivatization | 1-Naphthylamine (from hydrolysis) | Dansyl chloride, FMOC-Cl, OPA | Fluorescent Amine Derivative | HPLC-Fluorescence | Introduction of a highly fluorescent tag. |

| Hydrolysis & Derivatization | 2-Phenoxypropanoic Acid (from hydrolysis) | 9-Anthryldiazomethane (ADAM) | Fluorescent Ester | HPLC-Fluorescence | Introduction of a fluorescent anthryl group. |

| Hydrolysis & Derivatization | 2-Phenoxypropanoic Acid (from hydrolysis) | Diazomethane or Trimethylsilyldiazomethane | Methyl Ester | GC-MS | Increased volatility and thermal stability. |

| Direct Derivatization | Secondary Amide | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silyl Derivative | GC-MS | Increased volatility and thermal stability. |

| Direct Derivatization | Secondary Amide | Trifluoroacetic anhydride (TFAA) | Acyl Derivative | GC-ECD | Introduction of an electron-capturing group. |

It is important to note that these are potential derivatization pathways inferred from the chemical properties of the compound's functional groups. Method development and validation would be necessary to establish optimal reaction conditions and confirm the efficacy of any chosen derivatization strategy for the quantitative analysis of this compound.

Biological Activity and Mechanistic Investigations of N Naphthalen 1 Yl 2 Phenoxypropanamide in Vitro and Cellular Studies

Antimicrobial Research

Naphthalene (B1677914) and its derivatives represent a class of compounds with significant potential as antimicrobial agents, demonstrating activity against a wide spectrum of bacteria and fungi ijpsjournal.comresearchgate.net.

Several novel derivatives of N-(naphthalen-1-yl)propanamide have been synthesized and evaluated for their in vitro antifungal properties. Studies have shown that certain compounds in this class exhibit notable activity against a panel of ten fungal species researchgate.net. Specifically, compounds such as 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide and 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide showed significant antifungal activity, with some derivatives exhibiting potency that was half that of the standard antifungal drug ketoconazole against at least one fungal strain researchgate.net.

Table 1: In Vitro Antifungal Activity of Selected N-(naphthalen-1-yl)propanamide Derivatives

| Compound | Notable Activity | Potency Comparison |

|---|---|---|

| 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Active against at least one of ten tested fungal species. | Exhibited half the potency of ketoconazole against at least one fungus. researchgate.net |

| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide | Active against at least one of ten tested fungal species. | Exhibited half the potency of ketoconazole against at least one fungus. researchgate.net |

| 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Active against at least one of ten tested fungal species. | Exhibited half the potency of ketoconazole against at least one fungus. researchgate.net |

| N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide | Active against at least one of ten tested fungal species. | Exhibited half the potency of ketoconazole against at least one fungus. researchgate.net |

The proposed mechanisms for the antifungal action of naphthalene-based compounds are varied. Many widely used azole antifungal agents, such as ketoconazole, function by inhibiting the enzyme cytochrome P450 sterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane synthesis researchgate.net. Another potential mechanism, observed in the related compound NNPCN, is the inhibition of β-1,3-glucanase, which disrupts the integrity of the fungal cell wall mdpi.com. These established mechanisms for other antifungal agents provide a foundation for investigating the precise mode of action for N-(naphthalen-1-yl)-2-phenoxypropanamide and its derivatives.

The N-(naphthalen-1-yl)propanamide scaffold has also been investigated for its antibacterial properties. Research has demonstrated that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria researchgate.net.

Several compounds from this class, including 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide, showed notable anti-gram-positive bacterial activity, reaching half the potency of the antibiotic chloramphenicol researchgate.net. Activity against Gram-negative bacteria appears to be more specific, with one derivative, 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide, showing activity against Yersinia enterocolitica researchgate.net. The differential activity against Gram-positive and Gram-negative bacteria is common for antimicrobial compounds, often attributed to differences in the bacterial cell wall structure nih.gov. The outer membrane of Gram-negative bacteria can act as a barrier, preventing some compounds from reaching their intracellular targets nih.gov.

Table 2: In Vitro Antibacterial Activity of Selected N-(naphthalen-1-yl)propanamide Derivatives

| Compound | Gram-Positive Activity | Gram-Negative Activity |

|---|---|---|

| 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Showed anti-gram-positive activity at half the potency of chloramphenicol. researchgate.net | Not specified. |

| N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide | Showed anti-gram-positive activity at half the potency of chloramphenicol. researchgate.net | Not specified. |

| 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide | Showed anti-gram-positive activity at half the potency of chloramphenicol. researchgate.net | Not specified. |

| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide | Not specified. | Displayed activity against Yersinia enterocolitica. researchgate.net |

Anticancer Research (Cellular Level, In Vitro Models)

The naphthalene moiety is a core structure in many compounds exhibiting potent anticancer properties. Research into derivatives sharing structural similarities with this compound has uncovered significant effects on cancer cell proliferation, apoptosis, and specific molecular pathways.

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

Compounds structurally related to this compound have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle.

For example, a study on 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734) in CCRF-CEM leukemia cells revealed that the compound induced apoptosis and caused cell cycle arrest in the G2/M phase. nih.gov This was accompanied by the generation of reactive oxygen species and the collapse of the mitochondrial membrane potential, key events in the apoptotic pathway. nih.gov Another naphthalimide derivative was found to inhibit the growth of U87 glioma cells through a biphasic dose-dependent mechanism, switching from cell cycle arrest to apoptosis induction nih.gov.

Further research on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide demonstrated that it arrested prostate cancer cells in the G1 phase of the cell cycle and induced apoptosis in a time-dependent manner researchgate.net. The ability of these diverse naphthalene-containing structures to modulate critical cellular processes like the cell cycle and apoptosis underscores a common mechanistic theme for this class of compounds.

Table 2: Effects of Naphthalene Derivatives on Apoptosis and Cell Cycle

| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction Mechanism |

|---|---|---|---|

| 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide | CCRF-CEM (Leukemia) | G2/M phase arrest nih.gov | Mitochondrial dysfunction, ROS generation nih.gov |

| Naphthalimide derivative (Compound 5) | U87 (Glioma) | Mitotic arrest nih.gov | Reduction of anti-apoptotic proteins (Bcl-w, Mcl-1) nih.gov |

Specific Molecular Pathway Interventions (e.g., BCR-ABL1 kinase inhibition)

The BCR-ABL1 fusion gene produces a constitutively active tyrosine kinase that is a critical driver in certain types of leukemia, such as Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL) nih.govelifesciences.org. Inhibition of this kinase is a cornerstone of targeted therapy for these malignancies. Tyrosine kinase inhibitors (TKIs) like imatinib, nilotinib, and dasatinib have revolutionized treatment but face challenges with resistance, often due to mutations in the kinase domain nih.govresearchgate.net.

While there is no direct evidence of this compound acting as a BCR-ABL1 inhibitor, the search for novel inhibitors is ongoing. The development of new generations of TKIs aims to overcome resistance mechanisms nih.gov. Research in this area focuses on alternative strategies, such as allosteric inhibition or targeting other proteins that interact with and stabilize the BCR-ABL1 oncoprotein nih.govresearchgate.net. For instance, inhibiting proteins like USP1, which interacts with Bcr-Abl, has been suggested as a novel approach to reduce Bcr-Abl expression levels researchgate.net. This highlights the therapeutic principle of targeting specific oncogenic pathways, a strategy for which novel chemical entities are constantly being screened.

Neurobiological Research (In Vitro Models)

Derivatives of phenoxypropanamide and naphthalene have also been explored for their potential in treating neurodegenerative diseases, showing promise in neuroprotection and enzyme modulation.

Neuroprotective Effects in Cellular Stress Models

Neuroprotective agents are sought after for their ability to prevent or slow neuronal cell death, a key factor in conditions like ischemic stroke and Alzheimer's disease. A naphthalene derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, has demonstrated significant neuroprotective effects in a mouse model of brain ischemia/reperfusion injury nih.gov. The study found that this compound protected brain tissue by inhibiting apoptosis, modulating inflammation, scavenging free radicals, and reducing oxidative stress nih.gov. These findings suggest that the naphthalene structure can be a key component in compounds designed to protect neurons from ischemic damage nih.gov.

Research on other compounds, such as biphenylnitrones, has also shown potent neuroprotective effects in in vitro ischemia models by shielding neurons from cell death induced by mitochondrial stress mdpi.com. These studies collectively indicate that molecules with aromatic ring systems, like the naphthalene group in this compound, are promising scaffolds for developing neuroprotective agents.

Modulation of Cholinesterase Enzymes

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease nih.gov. By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine in the brain are increased, which can lead to improved cognitive function nih.gov.

Several studies have identified naphthalene derivatives as effective cholinesterase inhibitors. One study reported on a novel naphthalene derivative that significantly diminished AChE levels in the brains of mice, supporting its potential as a lead compound for developing cost-effective anti-Alzheimer's drugs nih.gov. Furthermore, a diverse range of compounds, including O-aromatic N,N-disubstituted carbamates, have been investigated for their ability to inhibit both AChE and BChE, with some derivatives showing potent and selective inhibition mdpi.com. The structural features of this compound, which combine an aromatic naphthalene system with an amide linkage, are consistent with features found in other known cholinesterase inhibitors.

Table 3: Cholinesterase Inhibitory Activity of Related Compounds

| Compound Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| Novel Naphthalene Derivative (3a) | AChE, BChE | IC50 for AChE was 12.53 μM; significantly reduced AChE levels in vivo nih.gov. |

| O-Aromatic (thio)carbamates | AChE, BChE | Exhibited moderate to potent inhibition, with some showing selectivity for BChE mdpi.com. |

Immunomodulatory and Anti-inflammatory Effects (In Vitro Models)

There is no published research available to detail the immunomodulatory and anti-inflammatory effects of this compound in in vitro models.

Impact on Pro-inflammatory Mediators (e.g., IL-1β, IL-6, TNF-α, Nitric Oxide)

No studies were found that investigated the impact of this compound on the production or activity of pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), or nitric oxide (NO) in in vitro systems.

Cellular Signaling Pathway Modulation in Immune Cells

There is no available data from in vitro studies to describe the modulation of any cellular signaling pathways in immune cells by this compound.

Structure Activity Relationship Sar Studies of N Naphthalen 1 Yl 2 Phenoxypropanamide and Its Analogs

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological activity of N-(naphthalen-1-yl)-2-phenoxypropanamide analogs is profoundly influenced by the nature, position, and electronic properties of substituents on both the naphthalene (B1677914) and phenoxy rings. These modifications can dramatically alter the compound's potency and spectrum of activity, whether as herbicides, antimicrobials, or anticancer agents.

In the context of antimicrobial activity, particularly against Mycobacterium species and methicillin-resistant Staphylococcus aureus (MRSA), the electronic properties of substituents on the anilide ring (a common surrogate for the naphthalene moiety in broader SAR studies) are critical. For a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, it was found that strong electron-withdrawing groups significantly enhance potency. nih.gov For instance, derivatives with 3,5-bis(trifluoromethyl) or 2-chloro-5-(trifluoromethyl) substitutions on the phenyl ring displayed submicromolar activity against MRSA. nih.gov Similarly, a 3-nitrophenyl substituent on a 2-hydroxynaphthalene-1-carboxanilide scaffold resulted in potent activity against MRSA and M. marinum. mdpi.com This suggests that electron-deficient aromatic rings are favorable for binding to the bacterial target. The lipophilicity, often modulated by halogen substituents, also plays a key role, with an optimal range being necessary for effective antimicrobial action. nih.govmdpi.com

For anticancer applications, the substitution pattern on the naphthalene ring itself is a key determinant of cytotoxicity. Studies on naphthalene-chalcone hybrids revealed that substitution at the 2-position of the naphthalene ring generally leads to higher activity compared to substitution at the 1-position. nih.gov In a series of N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety, one of the most potent compounds against nasopharyngeal carcinoma cell lines featured an unsubstituted naphthalene ring, suggesting that for certain targets, the unsubstituted lipophilic surface is optimal. nih.gov Conversely, for some 1,4-naphthoquinone (B94277) analogs, the introduction of aromatic amines or other substituents can lead to a significant increase in antiproliferative activity. nih.gov

The following tables summarize the influence of substituents on the biological activity of selected this compound analogs and related structures.

Table 1: Influence of Phenyl Ring Substituents on Antimicrobial Activity of N-(phenyl)-3-hydroxynaphthalene-2-carboxamide Analogs Data sourced from a study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. nih.gov

| Compound | Substituent (R) on Phenyl Ring | MIC against S. aureus (µM) | MIC against M. tuberculosis (µM) |

|---|---|---|---|

| 1 | 3,5-Cl₂ | >45.0 | 12.0 |

| 2 | 3,5-(CF₃)₂ | 0.68 | 10.0 |

| 3 | 4-Br-3-CF₃ | 4.8 | 10.0 |

| 4 | 2-Cl-5-CF₃ | 0.16 | 11.0 |

Table 2: Influence of Naphthalene and Phenoxy Ring Substituents on Anticancer Activity Data compiled from studies on various naphthalene-containing scaffolds. nih.govnih.gov

| Compound Structure | Naphthalene Substitution | Phenoxy/Aryl Substitution | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|---|

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | 2-yl | 2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy | NPC-TW01 | 0.6 |

| 1-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | 2-yl | 4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl | A549 | 7.835 |

| 1-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | 1-yl | 4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl | A549 | >50 |

Role of Core Scaffold Modifications on Target Binding and Efficacy

In the field of herbicides, the naphthalene moiety has been successfully replaced with other aromatic or heterocyclic systems. For instance, substituting the naphthalene ring with a quinazolinone scaffold has led to a new class of potent ACCase inhibitors. cit.ie These quinazolinone-phenoxypropionate hybrids maintain the essential structural arrangement required for herbicidal activity while offering a novel chemical space for optimization. cit.ie Similarly, replacing the naphthalene group with a benzofuran (B130515) moiety has also yielded compounds with significant herbicidal activity against monocotyledonous weeds. jlu.edu.cnepa.gov These studies underscore that while a bulky, lipophilic aromatic system is required, its specific nature can be varied to fine-tune activity and selectivity.

The amide bond in the propanamide core is another critical site for modification. In some herbicidal analogs, this amide is part of a larger heterocyclic system, or it is replaced altogether. For example, in the development of N-arylmethyl-2-(4-aryloxyphenoxy)propionamide compounds, modifying the amine part of the amide linkage was a key strategy. researchgate.net In the context of antimicrobial agents, the phenoxy group has been replaced with various thio-aryl or dithiocarbamate (B8719985) derivatives. researchgate.net This modification, which replaces the ether oxygen with a sulfur atom, led to compounds with notable antibacterial and antifungal activities, indicating that the heteroatom in this position can be altered to target different biological systems. researchgate.net

Table 3: Effect of Core Scaffold Modifications on Biological Activity Data compiled from various studies on scaffold-modified analogs. researchgate.netcit.ieepa.gov

| Core Scaffold Modification | Example Compound Class | Biological Activity | Key Finding |

|---|---|---|---|

| Naphthalene ring replaced with Quinazolinone | Quinazolinone-phenoxypropionates | Herbicidal | Maintains ACCase inhibition with potential for improved properties. |

| Naphthalene ring replaced with Benzofuran | Benzofuran-phenoxypropionamides | Herbicidal | Effective against monocotyledonous weeds, demonstrating bioisosteric replacement is viable. |

| Phenoxy group replaced with Thio-aryl group | 2-Thioaryl-N-(naphthalen-1-yl)propanamides | Antimicrobial | Sulfur linkage allows for activity against bacterial and fungal strains. |

| Amide modification (N-arylmethyl) | N-arylmethyl-2-(4-aryloxyphenoxy)propionamides | Herbicidal | Potent and selective ACCase inhibitors with improved safety for certain crops. |

Stereochemical Impact on Ligand-Target Recognition and Functional Outcome

The this compound scaffold contains a stereogenic center at the C2 position of the propanamide moiety. The spatial arrangement of the substituents around this chiral carbon—resulting in (R) and (S) enantiomers—has a profound impact on ligand-target recognition and the resulting biological activity. This stereoselectivity is a well-documented phenomenon in many classes of biologically active molecules, including the aryloxyphenoxypropionate (APP) herbicides to which this scaffold is related. plos.org

In the context of herbicidal activity, it is almost universally observed that the (R)-enantiomer is the biologically active form, often referred to as the eutomer. researchgate.netplos.org The (S)-enantiomer, or distomer, is typically much less active or completely inactive. plos.org This is because the target enzyme, acetyl-CoA carboxylase (ACCase), has a chiral binding pocket that preferentially accommodates the (R)-configuration. The precise three-dimensional arrangement of the aryloxy, phenyl, and carboxyl/amide groups of the (R)-enantiomer allows for optimal interaction with the amino acid residues in the active site of the enzyme, leading to potent inhibition. The (S)-enantiomer, with its mirrored configuration, cannot achieve the same complementary fit and thus exhibits significantly lower or no inhibitory activity. For example, studies on N-arylmethyl-2-(4-aryloxyphenoxy)propionamide compounds confirmed that the herbicidal activity is related to the steric configuration, with the (R)-configuration showing more effective activity. researchgate.net

This principle of stereoselectivity extends to other biological activities as well. In a study of the non-steroidal anti-inflammatory drug (NSAID) naproxen, which shares a chiral propionic acid moiety attached to a naphthalene ring, the (S)-enantiomer is responsible for the anti-inflammatory activity via COX inhibition, while the (R)-enantiomer was found to be a more potent inhibitor of Rac1 and Cdc42 GTPases. plos.org This highlights how different enantiomers of the same compound can have distinct biological targets and activities. Similarly, for butenafine (B35027) analogues, which are antifungal agents with a naphthalene core, the (R)-enantiomer exhibited superior activity compared to the (S)-enantiomer. ijpsjournal.com

While specific comparative data for the (R) and (S) enantiomers of this compound across all its potential biological activities are not always available, the consistent stereoselectivity observed in closely related structures strongly implies that the stereochemistry at the C2 position is a critical factor for its biological function.

Table 4: Stereochemical Influence on Biological Activity of Related Chiral Compounds Illustrative examples from studies on related chiral structures. researchgate.netplos.org

| Compound Class | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Biological Target/Activity |

|---|---|---|---|

| Aryloxyphenoxypropionate Herbicides | High Herbicidal Activity | Low/No Herbicidal Activity | ACCase Inhibition |

| Naproxen (NSAID) | Weak COX inhibitor; Potent Rac1/Cdc42 inhibitor | Potent COX inhibitor; Weak Rac1/Cdc42 inhibitor | COX Inhibition / GTPase Inhibition |

Identification of Pharmacophoric Features Essential for Activity

A pharmacophore is the three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. For the this compound class, the essential pharmacophoric features can be deduced from SAR studies across their various biological activities, particularly their well-established role as herbicides. mdpi.com These features generally include hydrophobic regions, hydrogen bond acceptors, and a specific spatial arrangement of aromatic rings.

Pharmacophore models for aryloxyphenoxypropionate (APP) herbicides, which share the core structure, typically highlight several key features:

Two Hydrophobic/Aromatic Regions: The model requires two distinct hydrophobic areas. In this compound, these are represented by the bulky, lipophilic naphthalene ring and the phenoxy ring. The naphthalene ring, in particular, provides a large surface for hydrophobic interactions within the target's binding pocket. nih.govekb.eg

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group serves as a crucial hydrogen bond acceptor. nih.gov This feature is often essential for anchoring the ligand in the active site of the target protein, such as ACCase, through hydrogen bonding with specific amino acid residues.

A Chiral Center: As discussed previously, the stereogenic carbon (C2 of the propanamide) is a critical pharmacophoric point. Its (R)-configuration dictates the correct spatial orientation of the other pharmacophoric features, ensuring a proper fit with the chiral binding site of the target.

An Ether Linkage: The ether oxygen connecting the phenoxy group to the propanamide moiety helps to define the geometry and flexibility between the phenoxy ring and the rest of the molecule.

For antimicrobial analogs, such as N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, the pharmacophore also includes a hydrogen bond donor (the hydroxyl group on the naphthalene ring) and specific electronic features on the anilide ring (e.g., electron-withdrawing groups) that contribute to activity. nih.govnih.gov

In the context of anticancer activity, where these scaffolds might interact with different targets like kinases or DNA, the pharmacophore can be more varied. For instance, in naphthalene-chalcone hybrids that inhibit VEGFR-2, the naphthalene ring forms pi-pi stacking interactions, while other parts of the molecule form specific hydrogen bonds with key residues like Asp1046 in the kinase domain. nih.gov

Therefore, while the general pharmacophore consists of two aromatic regions and a hydrogen bond acceptor arranged in a specific 3D geometry, the precise nature and electronic properties of these features can be tuned to achieve selectivity for different biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for understanding the physicochemical properties that drive activity, predicting the potency of new analogs, and guiding the design of more effective compounds. Various QSAR approaches have been applied to this compound and related scaffolds.

2D-QSAR: This approach correlates biological activity with 2D structural descriptors, such as electronic parameters (e.g., Hammett constants, HOMO/LUMO energies), steric parameters (e.g., molar refractivity), and hydrophobic parameters (e.g., logP). For example, in a study of arylpropenamide derivatives as anti-HBV agents, 2D-QSAR models revealed that higher thermal energy (TE) and lower entropy (S(ө)) were correlated with increased antiviral activity. jlu.edu.cn For a series of ring-substituted 2-hydroxynaphthalene-1-carboxanilides with herbicidal activity, their PET-inhibiting activity was correlated with lipophilicity (log k) and the electronic properties of the anilide substituents (Hammett's σ parameters). mdpi.com

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D properties of the molecules. These methods generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding character are favorable or unfavorable for activity.

For instance, a 3D-QSAR study on N-phenyl pyrrolidin-2-ones, which are mono-carbonyl analogs of cyclic imide herbicides, established a predictive CoMFA model. nih.gov The resulting contour maps helped to reasonably explain the effects of different substituents on PPO inhibition activity. nih.gov Similarly, 3D-QSAR models for flavonoid inhibitors of Bcl-2 family proteins in glioblastoma showed that specific hydrophobic interactions were crucial for high binding affinity. nih.gov These models are powerful tools for optimizing lead compounds by suggesting specific structural modifications.

Machine Learning in QSAR: More recently, machine learning algorithms like support vector regression (SVR) and random forest (RF) regression have been employed to build more robust and predictive QSAR models, especially for large and diverse datasets. rsc.org These methods can handle non-linear relationships between descriptors and activity, often leading to models with better predictive power than traditional linear regression methods. rsc.org

Future Research Directions and Translational Perspectives in Chemical Biology

Exploration of Novel Biological Targets for N-(naphthalen-1-yl)-2-phenoxypropanamide

The structural motifs within this compound suggest several avenues for exploring its biological targets. Derivatives of naphthalene (B1677914) and propanamide have been associated with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and leishmanicidal effects. researchgate.netmdpi.comnih.govnih.govnih.govmdpi.comnih.govinformahealthcare.com

Future research should, therefore, focus on screening this compound against a diverse panel of biological targets. Based on the activities of related compounds, initial investigations could target:

Microbial Enzymes and Pathways: Given that N-(naphthalen-1-yl)propanamide derivatives have shown antimicrobial and antifungal properties, potential targets could include enzymes essential for microbial survival, such as those involved in cell wall synthesis, protein synthesis, or metabolic pathways like the cytochrome P450 system. researchgate.net

Cancer-Related Proteins: Naphthalene derivatives have demonstrated antiproliferative activity against various cancer cell lines. mdpi.comnih.govnih.gov Potential targets for this compound in this context could include kinases, histone deacetylases (HDACs), or proteins involved in apoptosis and cell cycle regulation. mdpi.com

Inflammatory Pathway Components: Phenylpropanoids and their derivatives are known for their anti-inflammatory properties. nih.govinformahealthcare.com Consequently, cyclooxygenase (COX) enzymes, lipoxygenases, and various cytokines or their receptors are plausible targets for this compound. nih.gov

Parasitic Targets: The demonstrated leishmanicidal activity of N-aryl-propanamides suggests that enzymes or proteins specific to parasites like Leishmania could be targeted. mdpi.comresearchgate.net

A systematic investigation of these and other potential targets will be crucial in defining the pharmacological profile of this compound.

Design and Synthesis of Advanced Multi-Target Analogs

The development of analogs of this compound could lead to compounds with enhanced potency, selectivity, or the ability to modulate multiple targets simultaneously. The synthesis of such analogs can be guided by structure-activity relationship (SAR) studies, building upon established synthetic methodologies for related compounds. nih.govnih.govnih.govresearchgate.netresearchgate.netnih.govsphinxsai.com

Key synthetic strategies could involve:

Modification of the Naphthalene Ring: Introduction of various substituents on the naphthalene core can modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets.

Alterations to the Phenoxy Group: Substitution on the phenyl ring of the phenoxy moiety can influence the molecule's lipophilicity and hydrogen bonding capacity.

Variation of the Propanamide Linker: The length and rigidity of the linker can be altered to optimize the orientation of the naphthalene and phenoxy groups within a target's binding site. For instance, incorporating a cyclopropane (B1198618) ring can enhance metabolic stability and binding affinity. nih.gov

The synthesis of a library of such analogs would be a critical step in developing compounds with improved therapeutic potential.

| Analog Design Strategy | Rationale | Potential Outcome |

| Naphthalene Ring Substitution | Modulate electronics and sterics | Enhanced target binding and selectivity |

| Phenoxy Group Alteration | Modify lipophilicity and H-bonding | Improved pharmacokinetic properties |

| Propanamide Linker Variation | Optimize spatial orientation | Increased potency and target engagement |

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are indispensable tools for studying biological systems, enabling the visualization and interrogation of molecular processes in living cells. nih.govnih.gov The inherent fluorescence of the naphthalene moiety makes this compound a promising candidate for development into a fluorescent chemical probe. nih.govresearchgate.net

The development process would typically involve:

Characterization of Photophysical Properties: The intrinsic fluorescence of the parent compound would be characterized, including its quantum yield, Stokes shift, and photostability. nih.gov

Design of a Recognition Unit: To create a targeted probe, a recognition unit with high affinity and selectivity for a specific biological target would be incorporated into the molecule. nih.govnih.gov This could be guided by the target identification studies mentioned in section 7.1.

Synthesis and Evaluation: The probe would be synthesized and evaluated for its ability to selectively bind to the target and produce a measurable change in its fluorescence properties (e.g., intensity, wavelength) upon binding. nih.govmdpi.com

Such a probe could be used for a variety of applications, including:

Cellular Imaging: Visualizing the subcellular localization of the target molecule. researchgate.net

Enzyme Activity Assays: Monitoring the activity of a target enzyme in real-time. nih.gov

Drug Discovery: Screening for other small molecules that bind to the same target.

| Probe Development Step | Objective |

| Photophysical Characterization | Determine baseline fluorescence properties. nih.gov |

| Recognition Unit Design | Confer target specificity. nih.govnih.gov |

| Synthesis and Evaluation | Create and validate the probe's function. nih.govmdpi.com |

Integration with High-Throughput Screening and Omics Technologies for Mechanism of Action Elucidation

To fully understand the biological effects of this compound, a combination of high-throughput screening (HTS) and "omics" technologies will be essential. rsc.org HTS allows for the rapid testing of a compound against large libraries of biological targets to identify initial "hits". scdiscoveries.comdrugtargetreview.comlabmanager.comwikipedia.org

Following initial hit identification, omics technologies can provide a global view of the molecular changes induced by the compound:

Transcriptomics: Analyzing changes in gene expression to identify pathways affected by the compound.

Proteomics: Studying alterations in protein levels and post-translational modifications to pinpoint the direct and indirect targets of the compound. nih.gov

Metabolomics: Investigating changes in metabolite profiles to understand the compound's impact on cellular metabolism. omicstutorials.com

Integrating data from these different omics levels can provide a comprehensive picture of the compound's mechanism of action, helping to build hypotheses for further experimental validation. nih.govunimi.itnih.gov This multi-omics approach is a powerful strategy for moving from a phenotypic observation to a detailed molecular understanding of a compound's function. rsc.org

Application in Synthetic Methodologies and Material Science (Non-Biological Context, if applicable)

Beyond its potential in chemical biology, the this compound scaffold may have applications in other areas of chemistry.

Synthetic Methodologies: Propanamide and its derivatives can serve as versatile intermediates in organic synthesis. researchgate.netsolubilityofthings.comwikipedia.org The unique structure of this compound could be exploited in the development of novel synthetic transformations.

Material Science: Naphthalimide derivatives, which share the naphthalene core, are known for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent materials. bohrium.comrsc.orgrsc.orgresearchgate.net The photophysical properties of this compound and its analogs could be explored for potential use in the creation of new functional materials. rsc.orgrsc.org

Future research in these non-biological areas could uncover novel applications for this class of compounds, expanding their utility beyond the realm of medicine and biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(naphthalen-1-yl)-2-phenoxypropanamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling naphthalen-1-amine with 2-phenoxypropanoyl chloride under anhydrous conditions. Key steps include:

- Amide bond formation : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane or DMF .

- Temperature control : Maintain 0–5°C during acid chloride generation to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

- Critical Consideration : Monitor reaction progress via TLC to optimize stoichiometry and minimize byproducts.

Q. How can structural integrity and purity of this compound be validated?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Confirm aromatic protons (naphthalene δ 7.2–8.5 ppm) and phenoxy groups (δ 6.8–7.2 ppm) .

- Infrared Spectroscopy (IR) : Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peak [M+H]+ and fragmentation patterns .

- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (±0.3%).

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility :

- Polar solvents : Moderate solubility in DMSO or DMF; low in water.

- Nonpolar solvents : Limited solubility in hexane or ether .

- Stability :

- Thermal : Stable up to 150°C (DSC/TGA recommended for precise decomposition analysis) .

- Photochemical : Store in amber vials to prevent naphthalene ring degradation.

Q. How can initial biological screening for antimicrobial or antitumor activity be designed?

- Protocol :

- Antimicrobial assays : Use microbroth dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antitumor screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Controls : Include reference compounds (e.g., ampicillin for antimicrobials, doxorubicin for antitumor) and solvent-only blanks.

Advanced Research Questions

Q. How can crystallographic data inconsistencies in this compound be resolved?

- Tools and Workflow :

- SHELX Suite : Use SHELXL for refinement of X-ray diffraction data. Address twinning or disorder via PART instructions .

- Validation : Check using PLATON (ADDSYM for symmetry, ROTAX for rotational axes) .

Q. What strategies address contradictions in bioactivity data across studies?

- Case Example : Discrepant IC₅₀ values in antitumor assays may arise from:

- Assay conditions : Varying serum concentrations (e.g., 10% FBS vs. serum-free media) alter compound bioavailability .

- Purity : HPLC-MS validation (>95% purity) reduces false positives from synthetic byproducts .

- Resolution : Perform dose-response curves in triplicate and cross-validate with orthogonal assays (e.g., apoptosis via flow cytometry).

Q. How can QSAR studies guide structural optimization of derivatives?

- Framework :

- Descriptors : Calculate logP, polar surface area, and H-bond donors/acceptors (e.g., using Molinspiration).

- Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenoxy) with bioactivity .

- Validation : Use leave-one-out cross-validation (LOO-CV) to assess predictive power.

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Molecular Docking :

- Targets : Screen against enzymes (e.g., COX-2 for anti-inflammatory activity) or receptors (e.g., EGFR for antitumor) .

- Software : AutoDock Vina or Schrödinger Suite; validate with MM-GBSA binding energy calculations.

- Biophysical Assays : Surface plasmon resonance (SPR) for real-time binding kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.